

An In-depth Technical Guide to the Physical and Chemical Properties of Malononitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Malononitrile (CH₂(CN)₂), also known as propanedinitrile, is a versatile and highly reactive organic compound.[1][2][3] Its unique chemical structure, featuring an active methylene group flanked by two electron-withdrawing nitrile groups, makes it a valuable building block in a myriad of chemical syntheses.[4] This guide provides a comprehensive overview of the physical and chemical properties of malononitrile, complete with experimental protocols and visual diagrams to support researchers in its application. Malononitrile is a key precursor in the synthesis of various pharmaceuticals, including the anti-cancer drug methotrexate, adenine, and triamterene, as well as thiamine (vitamin B1).[4][5] It also finds applications in the production of dyes, acrylic fibers, and as a leaching agent for gold.[4][5]

Physical Properties of Malononitrile

Malononitrile is a colorless to white crystalline solid at room temperature.[1][2] It is denser than water and soluble in water and various organic solvents.[1][6] The key physical properties of malononitrile are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C ₃ H ₂ N ₂	[1]
Molecular Weight	66.06 g/mol	[1]
Melting Point	30-32 °C (lit.)	[2][4]
Boiling Point	220 °C (lit.)	[2][4]
Density	1.049 g/mL at 25 °C (lit.)	[2][4]
Solubility in Water	13.3 g/100 mL (20 °C)	[2][4]
рКа	11 (at 25 °C)	[4][7]
Vapor Pressure	1 hPa (50 °C)	[4]
Refractive Index	1.4150	[4]
Flash Point	112 °C	[8]
Autoignition Temperature	365 °C	[4]

Chemical Properties and Reactivity

The chemical behavior of malononitrile is dominated by the acidity of the methylene protons and the electrophilicity of the nitrile carbons. The presence of two cyano groups significantly increases the acidity of the methylene protons (pKa \approx 11), allowing for easy deprotonation by weak bases to form a resonance-stabilized carbanion.[4] This carbanion is a potent nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.

Malononitrile is a key reactant in several important name reactions, including:

- Knoevenagel Condensation: A nucleophilic addition of an active hydrogen compound (like malononitrile) to a carbonyl group, followed by a dehydration reaction to form an α,βunsaturated dinitrile.[9]
- Gewald Reaction: A one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyano ester or malononitrile, and elemental sulfur in the presence of a base.[2]



• Thorpe-Ziegler Reaction: An intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine, which can be hydrolyzed to a cyclic ketone.[6]

Due to its reactivity, malononitrile can undergo violent polymerization when heated above 130°C or in the presence of strong bases.[1][4]

Experimental Protocols Determination of Physical Properties

3.1.1. Melting Point Determination

This protocol describes the determination of the melting point range of malononitrile using a capillary melting point apparatus.

- Materials: Malononitrile, capillary tubes (sealed at one end), melting point apparatus, mortar and pestle.
- Procedure:
 - Ensure the malononitrile sample is dry. If necessary, dry it in a desiccator.
 - Place a small amount of malononitrile in a mortar and gently grind it into a fine powder.
 - Press the open end of a capillary tube into the powdered sample to pack a small amount
 (2-3 mm in height) into the bottom of the tube.
 - Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Set the heating rate to a rapid setting initially to determine an approximate melting range.
 - Allow the apparatus to cool below the approximate melting point.
 - Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.



 Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

3.1.2. Boiling Point Determination

This protocol outlines the determination of the boiling point of malononitrile using a distillation apparatus.

 Materials: Malononitrile, distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

Procedure:

- Place a small volume of malononitrile into the distillation flask, ensuring it is no more than two-thirds full.
- Add a few boiling chips to the flask to ensure smooth boiling.
- Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Begin heating the flask gently with the heating mantle.
- Observe the temperature as the liquid begins to boil and the vapor rises.
- Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.
- Caution: Malononitrile can decompose violently upon prolonged heating at high temperatures.[1] Perform the distillation quickly and on a small scale.

3.1.3. Solubility Determination

This protocol provides a general method for determining the solubility of malononitrile in various solvents.



 Materials: Malononitrile, selected solvents (e.g., water, ethanol, acetone, diethyl ether), test tubes, vortex mixer, analytical balance.

Procedure:

- Weigh a precise amount of malononitrile (e.g., 10 mg) into a test tube.
- Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.
- Vortex the mixture for a set period (e.g., 1 minute) to facilitate dissolution.
- Visually inspect the solution for any undissolved solid.
- If the solid has completely dissolved, add another weighed amount of malononitrile and repeat the process.
- If the solid has not completely dissolved, add another measured volume of the solvent and repeat the process until the solid dissolves completely.
- Calculate the solubility in terms of g/100 mL or other appropriate units based on the total amount of solute dissolved in the final volume of the solvent.

3.1.4. pKa Determination by Titration

This protocol describes a general method for determining the pKa of malononitrile using potentiometric titration.

 Materials: Malononitrile, standardized strong base solution (e.g., 0.1 M NaOH), deionized water, pH meter, burette, beaker, magnetic stirrer.

Procedure:

- Accurately weigh a sample of malononitrile and dissolve it in a known volume of deionized water in a beaker.
- Calibrate the pH meter using standard buffer solutions.
- Place the pH electrode and a magnetic stir bar in the malononitrile solution.



- o Fill the burette with the standardized NaOH solution.
- Record the initial pH of the malononitrile solution.
- Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL).
- After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration until the pH begins to change rapidly, and then continue for several more additions beyond this point.
- Plot a graph of pH versus the volume of NaOH added.
- Determine the equivalence point (the point of steepest inflection) of the titration curve.
- The pH at the half-equivalence point (where half of the volume of NaOH required to reach the equivalence point has been added) is equal to the pKa of malononitrile.

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an IR spectrum of malononitrile.

- Materials: Malononitrile, IR spectrometer, KBr plates (for liquid film) or KBr powder and press (for pellet).
- Procedure (Liquid Film Method for molten malononitrile):
 - Gently warm the malononitrile sample until it melts (melting point is 30-32 °C).
 - Place a drop of the molten malononitrile onto a clean KBr plate.
 - Place a second KBr plate on top of the first, spreading the liquid into a thin film.
 - Place the KBr plates in the sample holder of the IR spectrometer.
 - Acquire the IR spectrum according to the instrument's operating instructions.



- · Procedure (KBr Pellet Method):
 - Thoroughly grind a small amount of malononitrile with dry KBr powder in a mortar and pestle.
 - Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the IR spectrometer.
 - Acquire the IR spectrum.
- 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of malononitrile.

- Materials: Malononitrile, deuterated solvent (e.g., CDCl₃, DMSO-d₆), NMR tubes, NMR spectrometer.
- Procedure:
 - Dissolve a small amount of malononitrile (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
 - Cap the NMR tube and gently shake or vortex to ensure the sample is completely dissolved.
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The ¹H NMR spectrum of malononitrile in CDCl₃ shows a singlet at approximately 3.60 ppm.[10] The ¹³C NMR spectrum in CDCl₃ shows two signals, one for the methylene carbon and one for the nitrile carbons.[11]

Key Synthetic Reactions

3.3.1. Knoevenagel Condensation with Benzaldehyde



This protocol describes a representative Knoevenagel condensation reaction between malononitrile and benzaldehyde.

 Materials: Benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), a weak base catalyst (e.g., piperidine, a few drops), ethanol (as solvent).

Procedure:

- In a round-bottom flask, dissolve benzaldehyde and malononitrile in a minimal amount of ethanol.
- Add a few drops of piperidine to the solution.
- Stir the reaction mixture at room temperature. The reaction is often exothermic, and a
 precipitate of benzylidenemalononitrile may form quickly.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- o Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
- Dry the product to obtain benzylidenemalononitrile.

3.3.2. Gewald Reaction

This protocol outlines a general procedure for the Gewald synthesis of 2-aminothiophenes using malononitrile.

- Materials: A ketone or aldehyde (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), a base (e.g., morpholine or triethylamine, 1.0 equiv), and a solvent (e.g., ethanol or DMF).[4]
- Procedure:

Foundational & Exploratory



- To a round-bottom flask equipped with a condenser and magnetic stirrer, add the ketone/aldehyde, malononitrile, elemental sulfur, and solvent.[4]
- Add the base to the mixture.[4]
- Heat the reaction mixture with stirring, typically at a temperature between 50-70 °C.[4]
- Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
- After completion, cool the mixture to room temperature.[4]
- If a precipitate forms, collect the product by filtration and wash with cold ethanol.
- If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.[4]
- Recrystallize the crude product from a suitable solvent to obtain the pure 2aminothiophene.[4]

3.3.3. Thorpe-Ziegler Reaction

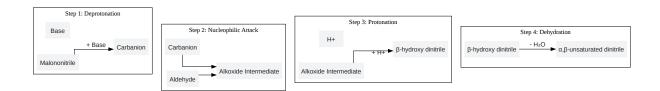
This protocol describes the intramolecular cyclization of a dinitrile, a reaction for which malononitrile derivatives are precursors. The following is a general procedure for the Thorpe-Ziegler reaction.

- Materials: A suitable dinitrile (e.g., adiponitrile for cyclization), a strong base (e.g., sodium amide in liquid ammonia or sodium hydride in an aprotic solvent like toluene), and an apparatus for working under anhydrous conditions.
- Procedure:
 - Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
 - Prepare a suspension of the strong base in the chosen anhydrous solvent.
 - Slowly add a solution of the dinitrile in the same anhydrous solvent to the base suspension with vigorous stirring. The reaction is often exothermic and may require cooling.



- After the addition is complete, the reaction mixture may be heated to reflux to ensure the reaction goes to completion.
- Monitor the reaction by TLC or another suitable analytical technique.
- Upon completion, cool the reaction mixture and carefully quench the excess base by the slow addition of a proton source (e.g., ethanol, followed by water or dilute acid).
- Perform a workup procedure, which typically involves separating the organic layer,
 extracting the aqueous layer with an organic solvent, and combining the organic extracts.
- Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude cyclic α-cyanoenamine.
- The crude product can be purified by distillation or chromatography. Acidic hydrolysis of the enamine will yield the corresponding cyclic ketone.

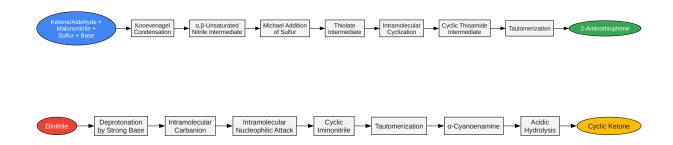
Visualizations



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Caption: Mechanism of the Knoevenagel Condensation.





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